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Compound of Interest

Compound Name: (2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of
quinoline methanol derivatives. These compounds have demonstrated a broad spectrum of
pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral effects.
This document details their mechanisms of action, summarizes key quantitative data, provides
detailed experimental protocols for relevant assays, and visualizes the associated signaling
pathways and experimental workflows.

Antimalarial Activity

Quinoline methanols, most notably mefloquine, have been a cornerstone in the treatment and
prophylaxis of malaria. Their primary mechanism of action involves the disruption of heme
metabolism within the malaria parasite, Plasmodium falciparum.

Mechanism of Action: The parasite digests hemoglobin in its food vacuole, releasing toxic free
heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin. Quinoline
methanols are thought to accumulate in the acidic food vacuole and interfere with this
polymerization process. The resulting buildup of free heme leads to oxidative stress and
parasite death.[1][2] While this is a primary mechanism, other potential targets within the
parasite have been suggested, including parasite proteins with molecular weights of 22 kDa
and 36 kDa.[1]
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Compound/Derivati

P. falciparum

. IC50 Value Reference
ve Strain(s)
W2:572 + 112
Mefloquine (MQ) W2, 3D7 nmol/L; 3D7: 25.7 + [3]
7.81 nmol/L
Generally more potent
] than (R)-enantiomers,
(S)-enantiomers of 4- )
_ with some 1C50s
aminoalcohol w2, 3D7 ) [3]
o o below or equivalent to
quinoline derivatives )
chloroquine for the
3D7 strain.
(S)-1-(2,8-
bis(trifluoromethyl)qui
nolin-4-yl)-2-(2- N Potent single-dose
) Not specified ] [4]
(cyclopropylamino)eth efficacy
ylamino)ethanol
(WR621308)
Library of 200 analogs

Various 4-position

guinoline methanol

Drug-sensitive and

showed varying

[5]

] ) resistant strains inhibitory
antimalarials _
concentrations.
Quinolinyl thiourea Chloroquine-resistant
) 1.2 uM [6]
analogue P. falciparum
7-(2-

phenoxyethoxy)-4(1H)

Drug-resistant P.

EC50 as low as 0.15

[6]

) falciparum nM
-quinolones
Quinoline-1,2,4- 454 £0.16 uM
triazine hybrid Not specified (inhibition of - [6]
(compound 40d) hematin formation)
Dihydropyrimidine )
o o P. falciparum 0.014 pg/mL [7]
quinoline derivative
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2-methylquinoline- ) ]
o ] Chloroquine-resistant
aldimine conjugate 0.033 £ 0.007 uM [8]

PfDd2
(Compound 10)

Dioxoisoindoline- ) )
o ] Chloroquine-resistant
quinoline conjugate 0.097 £ 0.006 uM [8]

Pfw2
(Compound 17)

Bis-substituted
o CQS Pf3D7 and CQR
quinoline (Compound 0.032 t0 0.34 uM [8]
PfW2
160)

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, targeting
various hallmarks of cancer, including uncontrolled cell proliferation, survival, and
angiogenesis.[9] Their mechanisms of action are diverse and often involve the inhibition of key
signaling pathways and enzymes crucial for tumor growth.

Mechanism of Action: A significant mode of anticancer action for many quinoline derivatives is
the inhibition of topoisomerases, enzymes that are critical for DNA replication and transcription.
[10] Additionally, these compounds have been shown to inhibit various protein kinases involved
in oncogenic signaling pathways, such as the PISK/Akt/mTOR and Ras/Raf/MEK pathways.[1]
[11] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[9] Some
derivatives also exhibit anti-angiogenic properties by targeting receptors like VEGF.[1]

Signaling Pathways Targeted by Quinoline Derivatives in
Cancer
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline methanol derivatives.
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Caption: Inhibition of the Ras/Raf/MEK signaling pathway by quinoline methanol derivatives.
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Quantitative Data: Anticancer Activity of Quinoline
Derivatives

Compound/Derivati

Cancer Cell Line(s) IC50 Value Reference
ve

6-(4-phenoxyphenyl)-
(4-p yphenyl) Human promyelocytic 64 nM (mTOR

N-phenylquinolin-4- ) o [11]
) leukemia HL-60 inhibition)
amine [PQQ)]
Quinoline-chalcone MGC-803, HCT-116, 1.38 uM, 5.34 uM, [12]
derivative (12€) MCF-7 5.21 uM, respectively
Quinoline chalcone 6 HL60 0.59 uM [12]
Phenylsulfonylurea 2.71 uM, 7.47 pM,
T HepG-2, A549, MCF-7 ] [12]
derivative 7 6.55 UM, respectively

6-hydroxy-2-(4-

methoxyphenyl) 88.6 pg/mL, 62.5

o ] HepG2, HCT-116 _ [9]
quinoline-4-carboxylic pg/mL, respectively
acid (M1)

2-(4-chlorophenyl)-6-
( phenyl) 43.62 pg/mL, 15.3

hydroxyquinoline-4- HepG2, HCT-116 ) [9]
) ] pug/mL, respectively
carboxylic acid (M3)

Diarylurea quinoline ]
o ) C-RAF kinase 0.067 uM [13]
derivative (1j)

Antibacterial and Antifungal Activity

Quinoline derivatives have demonstrated significant activity against a range of bacterial and
fungal pathogens, including drug-resistant strains.

Mechanism of Action: The antibacterial mechanism of quinoline derivatives can involve the
disruption of the bacterial cell membrane and the inhibition of essential enzymes like DNA
gyrase and topoisomerase IV, which are crucial for DNA replication.[14][15] Some derivatives
have also been shown to target peptide deformylase.[15] For antifungal activity, disruption of
the fungal cell wall is a proposed mechanism.[15]
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Quantitative Data: Antimicrobial Activity of Quinoline
Derivatives

Compound/Derivati

Microbial Strain(s) MIC Value Reference
ve
N-
methylbenzofuro[3,2- Vancomycin-resistant
o o i 4 pg/mL [14]
b]quinoline derivative E. faecium
(Compound 8)
2-sulfoether-4-
_ 0.8 uM, 1.61 pM,
qguinolone (Compound  S. aureus, B. cereus ) [14]
respectively
15)
2-fluoro 9-oxime
ketolide and S. pneumoniae ATCC
] < 0.008 pg/mL each [14]
carbamoyl quinolone 49619
hybrid (16, 17, 18)
Rhodamine )
) o M. tuberculosis
incorporated quinoline ] 1.66-9.57 ug/mL [14]
o H37Ra, M. bovis BCG
derivative (27-32)
B. cereus,
Quinoline derivative
Staphylococcus, 3.12 - 50 pg/mL [15]
(Compound 2) ]
Pseudomonas, E. coli
o o B. cereus,
Quinoline derivative
Staphylococcus, 3.12 - 50 pg/mL [15]
(Compound 6) .
Pseudomonas, E. coli
o 0.75 pg/mL, 0.75
Quinoline-2-one
o MRSA, VRE, MRSE pg/mL, 2.50 pg/mL, [16]
derivative (6c) )
respectively
Quinoline derivative o
C. difficile 1.0 pg/mL [17]
(Compound 6)
Experimental Protocols
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Detailed methodologies for key experiments cited in the evaluation of quinoline methanol
derivatives are provided below.

Experimental Workflow: General Antimicrobial
Screening

Start: Synthesized Quinoline
Methanol Derivatives

Prepare stock solutions of Culture target microorganisms
compounds in appropriate solvent (e.g., DMSO) (bacteria or fungi) to mid-log phase

Perform Minimum Inhibitory

Concentration (MIC) Assay

Incubate microplates under
appropriate conditions (temperature, time)

:

Read results (e.qg., visual turbidity,
OD measurement, fluorescence)

Determine MIC values

End: Identification of active com®

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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